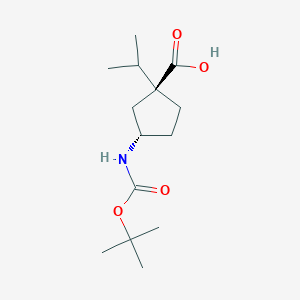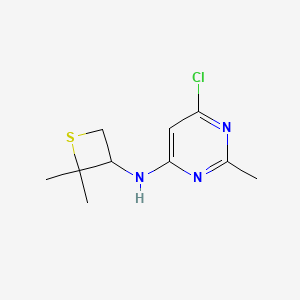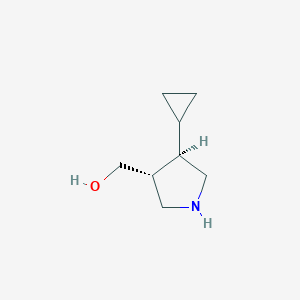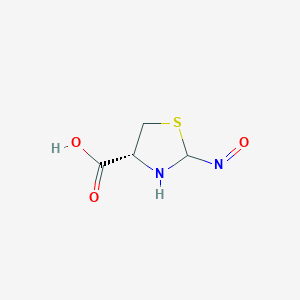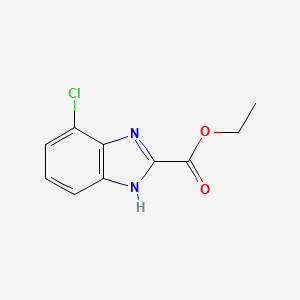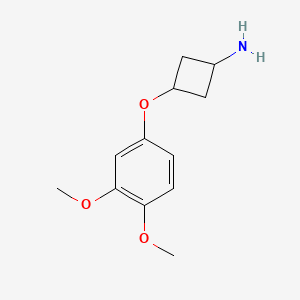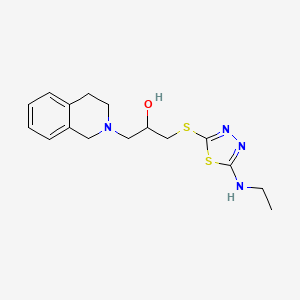
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate is a synthetic peptide compound It is composed of four amino acids: L-phenylalanine, L-proline, glycine, and L-proline, with a tert-butyl group attached to the L-phenylalanine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate typically involves the stepwise coupling of the amino acids using standard peptide synthesis techniques. The tert-butyl group is introduced to protect the amino group of L-phenylalanine during the synthesis. The synthesis is carried out under an inert atmosphere, usually argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are distilled prior to use .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized peptides with modified side chains.
Reduction: Reduced peptides with altered functional groups.
Substitution: Substituted peptides with new functional groups introduced.
Applications De Recherche Scientifique
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The peptide backbone allows for interactions with various biological molecules, potentially modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl L-phenylalaninate: A simpler compound with a similar tert-butyl group but lacking the additional amino acids.
L-Proline tert-butyl ester: Contains the tert-butyl group and L-proline but lacks the other amino acids.
Uniqueness
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate is unique due to its specific sequence of amino acids and the presence of the tert-butyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C25H36N4O5 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
tert-butyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H36N4O5/c1-25(2,3)34-24(33)20-12-8-13-28(20)21(30)16-27-22(31)19-11-7-14-29(19)23(32)18(26)15-17-9-5-4-6-10-17/h4-6,9-10,18-20H,7-8,11-16,26H2,1-3H3,(H,27,31)/t18-,19-,20-/m0/s1 |
Clé InChI |
DJHQLKBLWFOVDF-UFYCRDLUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)
![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)

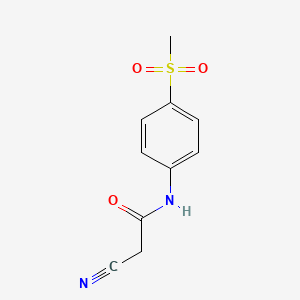
![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
![tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991158.png)
